Heptanoic acid, 2-hydroxy-2-isopropenyl-, 1-methyl-4-piperidyl ester
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Overview
Description
Heptanoic acid, 2-hydroxy-2-isopropenyl-, 1-methyl-4-piperidyl ester is a chemical compound with the molecular formula C16H29NO3 and a molecular weight of 283.41 g/mol. This compound is known for its unique structure, which includes a heptanoic acid backbone, a hydroxy group, an isopropenyl group, and a piperidyl ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptanoic acid, 2-hydroxy-2-isopropenyl-, 1-methyl-4-piperidyl ester typically involves esterification reactions. One common method involves the reaction of 2-hydroxy-2-isopropenylheptanoic acid with 1-methyl-4-piperidyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Heptanoic acid, 2-hydroxy-2-isopropenyl-, 1-methyl-4-piperidyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of 2-keto-2-isopropenylheptanoic acid.
Reduction: Formation of 2-hydroxy-2-isopropenylheptanol.
Substitution: Formation of amides or thioesters depending on the nucleophile used.
Scientific Research Applications
Heptanoic acid, 2-hydroxy-2-isopropenyl-, 1-methyl-4-piperidyl ester has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a component in formulations requiring specific ester functionalities.
Mechanism of Action
The mechanism of action of Heptanoic acid, 2-hydroxy-2-isopropenyl-, 1-methyl-4-piperidyl ester involves its interaction with molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis to release the active components, which then interact with specific pathways in biological systems. The hydroxy and isopropenyl groups may also play a role in modulating the compound’s activity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Heptanoic acid, 2-methyl-, methyl ester: Similar in structure but lacks the hydroxy and isopropenyl groups.
Heptanoic acid, methyl ester: Similar backbone but lacks the piperidyl ester moiety.
Uniqueness
Heptanoic acid, 2-hydroxy-2-isopropenyl-, 1-methyl-4-piperidyl ester is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the piperidyl ester moiety distinguishes it from other heptanoic acid derivatives and contributes to its unique properties and applications.
Properties
CAS No. |
101913-74-0 |
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Molecular Formula |
C16H29NO3 |
Molecular Weight |
283.41 g/mol |
IUPAC Name |
(4-methylpiperidin-4-yl) 2-hydroxy-2-prop-1-en-2-ylheptanoate |
InChI |
InChI=1S/C16H29NO3/c1-5-6-7-8-16(19,13(2)3)14(18)20-15(4)9-11-17-12-10-15/h17,19H,2,5-12H2,1,3-4H3 |
InChI Key |
ZMDBBSNFEBRSQV-UHFFFAOYSA-N |
SMILES |
CCCCCC(C(=C)C)(C(=O)OC1CCN(CC1)C)O |
Canonical SMILES |
CCCCCC(C(=C)C)(C(=O)OC1(CCNCC1)C)O |
Synonyms |
1-Methyl-4-piperidyl-n-amyl-(isopropenyl)glycolate |
Origin of Product |
United States |
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